3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Description
Properties
IUPAC Name |
3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGMTMXMGCZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Outline
Based on patent and literature data, a typical synthetic route involves:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of intermediate 8-azabicyclo[3.2.1]octane derivative with a leaving group at C-3 | Starting from tropinone or related bicyclic amine; halogenation or sulfonation to install leaving group (e.g., chloro) | Reaction in inert solvent like dichloromethane, tetrahydrofuran |
| 2 | Nucleophilic substitution with imidazole | React intermediate with 1H-imidazole in presence of base (e.g., triethylamine) | Temperature range: -50 °C to 30 °C; reaction time: 0.25 to 16 hours |
| 3 | Hydrolysis and deprotection (if applicable) | Hydrolysis with potassium carbonate and hydrogen peroxide or sulfuric acid | Removes protecting groups, converts nitrile to amide if present |
| 4 | Salt formation | Treatment with hydrochloric acid to form dihydrochloride salt | Isolates product as stable salt |
This sequence is adapted from the synthesis steps described in patent US8664242B2, which details preparation of 8-azabicyclo[3.2.1]octane derivatives with various substituents, including imidazole moieties.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, tetrahydrofuran, dimethylacetamide, and 1,1,2,2-tetrachloroethane are suitable inert solvents.
- Bases: Triethylamine or N,N-diisopropylethylamine are used in excess (3-6 equivalents) to neutralize acids formed and promote substitution.
- Temperature: Reactions proceed efficiently between -50 °C and 30 °C.
- Time: Reaction times vary from 15 minutes to 16 hours depending on substrate and conditions.
- Activation: Use of activating agents such as N,N-carbonyl diimidazole (CDI), HATU, or EDC can facilitate coupling steps.
Isolation and Purification
The final product is typically isolated as the dihydrochloride salt by quenching the reaction mixture with hydrochloric acid, followed by crystallization or precipitation. This salt form improves compound stability and facilitates handling.
Research Findings and Comparative Analysis
The stereoselective construction of the bicyclic core remains the most challenging step, with recent advances focusing on catalytic asymmetric synthesis to improve enantiomeric excess and yield. The subsequent imidazole substitution and salt formation are well-established and reproducible.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Bicyclic core synthesis | Tropinone derivatives, chiral catalysts | Asymmetric catalysis, desymmetrization | Enantioenriched 8-azabicyclo[3.2.1]octane scaffold |
| 2 | Halogenation or sulfonation | Halogenating agents or sulfonyl chlorides | Inert solvent, controlled temperature | Intermediate with leaving group at C-3 |
| 3 | Imidazole substitution | 1H-imidazole, base (TEA, DIPEA) | 0 to 30 °C, 0.25–16 h | 3-(1H-imidazol-1-yl) substituted product |
| 4 | Hydrolysis/deprotection | K2CO3/H2O2 or H2SO4 | Acid/base quenching | Removal of protecting groups, amide formation |
| 5 | Salt formation | HCl | Room temperature | Dihydrochloride salt isolation |
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent due to its imidazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant in its antifungal activity, where it inhibits the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituent at the 3-position of the bicyclic core. Below is a detailed comparison of key derivatives:
Substituent Variations and Structural Impact
*Note: The target compound’s molecular formula is inferred as approximately C₁₀H₁₅Cl₂N₃ based on analogs.
Physicochemical Properties
- Polarity and Solubility: The imidazole substituent in the target compound offers moderate polarity, balanced by the dihydrochloride salt. In contrast, the pyrimidin-2-yloxy derivative () includes an ether oxygen, likely improving aqueous solubility .
- Stability : Dihydrochloride salts generally improve stability, but substituents like esters (e.g., ’s imidazole-acetic acid ester) may introduce hydrolytic sensitivity .
Biological Activity
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, also known by its CAS number 1823495-83-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a kappa opioid receptor antagonist and its implications in managing various medical conditions.
- Molecular Formula : C10H16ClN3
- Molecular Weight : 213.71 g/mol
- CAS Number : 1823495-83-5
- IUPAC Name : this compound
The compound acts primarily as a selective antagonist at the kappa opioid receptor (KOR). Research indicates that it exhibits a high degree of selectivity, with an IC50 value of approximately 20 nM, indicating potent antagonistic activity against KOR while showing minimal activity at mu and delta opioid receptors (μ and δ) . This selectivity is crucial for developing therapeutic agents aimed at treating conditions such as pain and mood disorders without the adverse effects commonly associated with non-selective opioid receptor antagonists.
1. Kappa Opioid Receptor Antagonism
The primary biological activity of this compound is its role as a kappa opioid receptor antagonist. KOR antagonists are being studied for their potential to alleviate pain and treat mood disorders without the risk of addiction associated with traditional opioids. The compound's ability to reverse kappa agonist-induced diuresis in vivo further supports its pharmacological relevance .
2. Anti-inflammatory Properties
Recent studies have explored the compound's potential in modulating inflammatory responses. By inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), it may enhance the efficacy of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) . This suggests that the compound could be beneficial in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | IC50 Value |
|---|---|---|
| Kappa Opioid Receptor Antagonism | Selective antagonist; potential for pain relief | 20 nM |
| NAAA Inhibition | Modulates inflammatory response | 0.042 μM |
Case Study: Kappa Opioid Antagonist Development
In a study focusing on the development of kappa opioid receptor antagonists, researchers modified the azabicyclo structure to enhance selectivity and potency. The resulting compounds demonstrated significant improvements in both pharmacokinetic and pharmacodynamic profiles, suggesting that further modifications could yield even more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, and what key parameters influence yield and purity?
- Answer : Synthesis typically involves coupling reactions between imidazole derivatives and functionalized bicyclo[3.2.1]octane precursors. Key parameters include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of reactants. Purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt with >95% purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm bicyclic framework and imidazole substitution patterns.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., CHClN).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches in imidazole).
- X-ray Crystallography (if available): Resolve stereochemical details .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Refer to safety data sheets (SDS) for hazards such as skin/eye irritation and respiratory risks. Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers at room temperature, avoiding moisture. Toxicity data for analogs suggest potential neuropharmacological activity, necessitating cautious handling .
Advanced Research Questions
Q. How do structural modifications (e.g., imidazole vs. triazole substituents) influence the compound’s biological activity and binding affinity?
- Answer : Substituent effects are critical. For example:
| Substituent | Biological Impact | Source |
|---|---|---|
| Imidazole | Enhanced hydrogen bonding with receptors (e.g., CNS targets) | |
| Triazole | Improved metabolic stability but reduced solubility | |
| Comparative assays (e.g., radioligand binding) and molecular docking studies can quantify these differences . |
Q. What experimental strategies can resolve contradictions in reported biological activities of structural analogs?
- Answer :
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC values).
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent electronic/steric properties with functional outcomes.
- Control for Salt Forms : Dihydrochloride vs. free base forms may alter solubility and bioavailability, impacting results .
Q. How can researchers evaluate the environmental impact and degradation pathways of this compound?
- Answer : Follow methodologies from environmental chemistry frameworks:
- Abiotic Degradation : Test hydrolysis/photolysis rates under varying pH and UV conditions.
- Biotic Degradation : Use microbial consortia to assess biodegradation potential.
- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) to estimate ecological risks .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC for purity, multiple spectroscopic methods for structure).
- Advanced Synthesis : For scale-up, optimize reaction kinetics using Design of Experiments (DoE) to balance yield and cost .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
